2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound contains a benzothiazole ring and a methoxybenzoate ester group, which contribute to its chemical properties and biological activity. It is classified under the category of benzothiazole derivatives, which are known for their diverse pharmacological properties.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available for research purposes. Its synthesis and characterization are often conducted in academic and industrial laboratories focusing on organic chemistry and medicinal chemistry applications.
This compound falls under the classification of organic compounds, specifically as a benzothiazole derivative. Benzothiazoles are recognized for their utility in medicinal chemistry, often exhibiting antimicrobial, anti-inflammatory, and anticancer activities.
The synthesis of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate typically involves several synthetic routes. One common method includes the reaction of 1,2-benzisothiazole-3-amine with ethylene oxide to form an intermediate compound. This intermediate can then be reacted with 3-methoxybenzoic acid or its derivatives under specific reaction conditions to yield the final product.
The synthesis may require specific reagents and conditions:
The molecular formula of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate is , with a molecular weight of approximately 437.5 g/mol. The structure includes:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉N₃O₆S₂ |
Molecular Weight | 437.5 g/mol |
IUPAC Name | 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate |
InChI Key | LBUJJIAJRRYJEI-UHFFFAOYSA-N |
Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCN=C2C3=CC=CC=C3S(=O)(=O)N2 |
The compound can undergo various chemical reactions due to the presence of functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The reactivity of this compound is influenced by its structural components:
The mechanism of action involves interaction with specific biological targets. The benzothiazole ring is known to interact with enzymes or receptors, modulating their activity. The sulfonyl group can engage in hydrogen bonding and electrostatic interactions, enhancing binding affinity to target sites.
Research indicates that compounds containing benzothiazole structures often exhibit enzyme inhibitory properties, making them valuable in drug design. Studies may focus on how this compound affects specific biochemical pathways relevant to disease mechanisms.
The physical properties of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate include:
Chemical properties include:
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methoxybenzoate has several potential applications:
This compound's unique structural features make it a candidate for further research in drug development and material science applications.
CAS No.: 2226-71-3
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: 3233-56-5